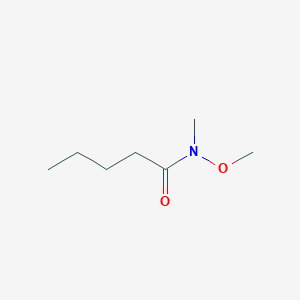![molecular formula C17H18O3 B187322 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438530-90-6](/img/structure/B187322.png)
3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde” is a chemical compound with the empirical formula C17H18O3 . It has a molecular weight of 270.32 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound is COC1=CC=C(C=O)C=C1COC2=CC=CC©=C2C . The InChI key is CALSRGSBJONIAK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is solid in form . It has a molecular weight of 270.32 . The empirical formula is C17H18O3 .Aplicaciones Científicas De Investigación
-
Scientific Field: Antioxidant and Antibacterial Research
- Application : Compounds similar to “3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde”, such as 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides, have been synthesized and studied for their antioxidant and antibacterial activities .
- Method of Application : These compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. Their antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity tests .
- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity. The new compounds were also tested for their in vitro growth inhibitory activity against different bacteria .
- Scientific Field: Synthesis of m-Aryloxy Phenols
- Application : Compounds similar to “3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde” could potentially be used in the synthesis of m-aryloxy phenols .
- Method of Application : The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols . Bronsted acid HBr and Lewis acid BBr 3 can coordinate with electron-rich sites in organic compounds and enhance the outcome of organic reactions .
- Results or Outcomes : The results or outcomes would depend on the specific synthesis being performed. In general, the goal would be to create a new compound with desired properties .
-
Scientific Field: Synthesis of Novel Amides
- Application : Compounds similar to “3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde” could potentially be used in the synthesis of novel amides .
- Method of Application : A series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives by using TEA as base and THF as solvent .
- Results or Outcomes : 2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .
-
Scientific Field: Synthesis of Photoactive Compounds
- Application : Compounds similar to “3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde” could potentially be used in the synthesis of photoactive compounds .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results or Outcomes : The results or outcomes would also depend on the specific synthesis being performed .
Safety And Hazards
The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H319, which indicates that it causes serious eye irritation . The precautionary statements include P305 + P351 + P338 . It falls under the hazard classification of Eye Irrit. 2 . The storage class code is 11, which stands for Combustible Solids .
Propiedades
IUPAC Name |
3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-5-4-6-16(13(12)2)20-11-15-9-14(10-18)7-8-17(15)19-3/h4-10H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALSRGSBJONIAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)C=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343606 |
Source


|
| Record name | 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
CAS RN |
438530-90-6 |
Source


|
| Record name | 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)
![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)






![3-Azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B187257.png)

